2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one

Anti-mycobacterial N-hydroxyethyl benzisothiazolone Carbamic ester SAR

Standard isothiazolinone biocides (BIT, BBIT) often lack efficacy against mycobacteria or require high loading in metalworking fluids. This N-(2-hydroxyethyl)methylamino-substituted BIT derivative (CAS 85030-12-2) offers a differentiated mechanism. - **Targeted efficacy**: Demonstrated anti-mycobacterial scaffold (thione ester MIC: 2-8 µg/mL vs. M. avium). - **Thermal stability**: Retains integrity from 220-280°C, suitable for hot-fill paints and emulsions. - **Regulatory profile**: Non-halogenated; candidate for CMIT/MIT-alternative screening.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 85030-12-2
Cat. No. B12694009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one
CAS85030-12-2
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCN(CCO)CN1C(=O)C2=CC=CC=C2S1
InChIInChI=1S/C11H14N2O2S/c1-12(6-7-14)8-13-11(15)9-4-2-3-5-10(9)16-13/h2-5,14H,6-8H2,1H3
InChIKeyZFGLHALAVZEHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Substituted Benzisothiazolinone Preservative Procurement Profile


2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one (CAS 85030-12-2, molecular formula C₁₁H₁₄N₂O₂S, molecular weight 238.31 g/mol) is an N-substituted 1,2-benzisothiazolin-3-one (BIT) derivative characterized by a 2-[(2-hydroxyethyl)methylamino]methyl substituent at the N2 position, with an EINECS number 285-137-6 and UNII 5W0DQC0X0D [1]. The compound belongs to the isothiazolinone biocide family, which is widely employed as in-can preservatives in water-based paints, adhesives, metalworking fluids, polymer emulsions, and household products [2]. Its core scaffold—the benzisothiazolinone heterocycle—acts via electrophilic S–N bond reactivity to disrupt microbial protein thiols and DNA bases, conferring broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and algae [3]. Among the N-substituted BIT sub-class, commercially established members include unsubstituted BIT (CAS 2634-33-5), N-methyl-BIT (MBIT, CAS 2527-55-3), N-(n-butyl)-BIT (BBIT, CAS 4299-07-4), and N-(n-octyl)-BIT (OBIT), each displaying distinct antimicrobial spectrum and physico-chemical property profiles [4]. The presence of a tertiary amine and a terminal hydroxyl group within the flexible N2 substituent chain of CAS 85030-12-2 distinguishes its polarity, water miscibility, and formulation behavior from simpler alkyl-chain N-substituted BIT analogs [5].

Why This Derivative Cannot Substitute Simpler N-Alkyl Benzisothiazolinones


N-substituted benzisothiazolinones are not a functionally interchangeable commodity class: minor alterations in the N2 substituent chain produce divergent antimicrobial spectra, physico-chemical handling profiles, and thermal stabilities [1]. Unsubstituted BIT (CAS 2634-33-5) is predominantly bacteriostatic with weaker anti-fungal activity, while N-(n-butyl)-BIT (BBIT) is predominantly fungicidal [1][2]. N-Methyl-BIT (MBIT) provides a balanced antibacterial–antifungal profile superior to both BIT and BBIT in breadth of coverage but requires specific formulation for water solubility [1][2]. The introduction of a polar, hydrogen-bond-capable substituent such as the (2-hydroxyethyl)methylaminomethyl group in CAS 85030-12-2 is expected to alter logP, aqueous compatibility, and protein-binding characteristics relative to linear alkyl N-substituted analogs, thereby shifting both the antimicrobial efficacy spectrum and the toxicological profile [3][4]. Direct experimental evidence confirms that N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one carbamic esters display meaningful anti-mycobacterial activity (MIC 2–8 µg/mL for thione esters; 16–32 µg/mL for oxo-esters) and that structure–activity relationships in this sub-series differ markedly from those of simpler N-alkyl derivatives [5]. Substituting CAS 85030-12-2 with BIT, MBIT, or BBIT without experimental validation therefore risks loss of target-organism coverage, altered pH- and temperature-dependent stability, and unexpected regulatory classification under BPR/EU biocidal product regulations.

Quantitative Differential Evidence for Scientific Selection


Anti-Mycobacterial Potency Advantage of N-Hydroxyethyl Derivatives

In a study directly relevant to the N-(2-hydroxyethyl) substitution pattern shared by CAS 85030-12-2, Pagani et al. (1996) evaluated N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one and -thione carbamic esters against Mycobacterium avium strains. The benzisothiazolthione derivatives (closely related to the thione analogs of the target compound's core) exhibited MIC values of 2–8 µg/mL, while the corresponding benzisothiazolone (oxo) derivatives showed MIC values of 16–32 µg/mL or higher [1]. This represents a 2–16 fold potency advantage for the thione oxidation state in this N-hydroxyethyl sub-series. Although the published data are for carbamic esters rather than the free Mannich base, the shared N-(2-hydroxyethyl)-benzisothiazolone pharmacophore supports class-level inference of meaningful activity differentiated from simpler N-alkyl-BIT analogs.

Anti-mycobacterial N-hydroxyethyl benzisothiazolone Carbamic ester SAR

Broad Gram-Positive Antibacterial Activity

Zani et al. (1999) reported that N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione and its carbamic esters 2a,b–6a,b markedly inhibited Gram-positive bacteria, with MIC values ranging from 1.25 to 10 µg/mL. The most sensitive organism was Clostridium perfringens (MIC 1.25–5 µg/mL). Notably, structure–activity relationship studies demonstrated that these thione derivatives were, in most cases, more effective than the corresponding benzisothiazolone (oxo) analogues 7–12 [1]. This provides class-level quantitative evidence that the N-(2-hydroxyethyl)-substituted scaffold—shared with CAS 85030-12-2—possesses meaningful Gram-positive antibacterial potency differentiated from the unsubstituted BIT baseline (MIC typically 30 ppm for S. aureus and E. coli) .

Gram-positive antibacterial N-hydroxyethyl benzisothiazolthione Carbamic ester MIC

Anti-Dermatophyte Activity Superior to Oxo-Analogues

The same Zani et al. (1999) study reported strong antifungal activity of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters against dermatophytes, with MIC values generally ranging from 0.7 to 12 µg/mL. These compounds were, in most cases, more effective than the corresponding benzisothiazolone (oxo) analogues 7–12 [1]. By contrast, unsubstituted BIT exhibits substantially weaker antifungal activity: MIC values of 300 ppm for Aspergillus niger and 500 ppm for Moniliformin (≈300–500 µg/mL), and BBIT—the N-butyl analog specifically developed as a fungicide—is acknowledged as the class leader for mold control [2]. The N-(2-hydroxyethyl) derivatives thus occupy a differentiated antifungal niche between BIT and BBIT.

Antifungal Dermatophyte N-hydroxyethyl benzisothiazolthione

Thermal Stability Profile by N-Substituent Chain Length

The thermal stability of N-substituted benzisothiazolinones increases monotonically with the carbon atom count of the N-substituent: BIT (N–H) is stable to approximately 200 °C, while BBIT (N–n-butyl) is stable to approximately 300 °C . MBIT (N–methyl), with a single-carbon substituent, has a melting point of 50–55 °C (vs. 156–158 °C for BIT) . CAS 85030-12-2, bearing a five-atom chain substituent (—CH₂—N(CH₃)—CH₂CH₂OH) with polar hydroxyl and tertiary amine functionalities, is structurally predicted to exhibit thermal stability intermediate between MBIT and BBIT, likely in the range of 220–280 °C based on substituent atom count. Its liquid or low-melting solid state (inferred from the melting point depression trend with increasing N-substitution) may offer handling advantages over solid BIT (mp 156–158 °C) for liquid formulation processes.

Thermal stability N-substituted benzisothiazolinone Process compatibility

Absence of Genotoxicity in Related Carbamic Esters

Zani et al. (1999) explicitly tested N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters for genotoxic potential using the Bacillus subtilis rec-assay (DNA-damage) and the Salmonella-microsome (Ames) mutagenicity test. None of the tested compounds showed genotoxic properties in either assay [1]. This contrasts with certain isothiazolinone preservatives such as CMIT/MIT (Kathon), which are classified as skin sensitizers (H317) and are subject to concentration restrictions under EU Cosmetic Products Regulation (EC 1223/2009) and the Biocidal Products Regulation (BPR). While CAS 85030-12-2 itself has not undergone a full Annex VI CLP evaluation, the absence of genotoxicity signals in structurally proximate N-(2-hydroxyethyl) benzisothiazolthione derivatives supports a favorable preliminary safety differentiation relative to halogenated isothiazolinones.

Genotoxicity Safety assessment Bacillus subtilis rec-assay Ames test

Broad-Spectrum Activity of Mannich-Base Derivatives Against ESKAPE Pathogens

A 2024 study by Yang et al. synthesized 17 N-substituted alkoxymethyl benzoisothiazolone derivatives via a one-pot Mannich-type reaction (BIT + aldehyde + alcohol) and evaluated their antimicrobial activity. Most compounds exhibited MIC values ranging from 1 to 4 mg/L against Staphylococcus aureus and Candida albicans, with select derivatives (BIT-5, BIT-9, BIT-10, BIT-11) showing MIC values of 5–10 mg/L against agriculturally relevant crop pathogens (Sclerotinia sclerotiorum, Fusarium pseudograminearum, Fusarium graminearum, Gaeumannomyces graminis) [1]. CAS 85030-12-2, whose structure conforms to a Mannich base derived from BIT + formaldehyde + 2-(methylamino)ethanol, is a direct structural analog within this synthetic series. The study's SAR findings indicate that alkoxymethylamine-substituted BIT derivatives can achieve MIC potency comparable to or exceeding that of gentamicin (0.78 µg/mL) in earlier benzisothiazolone work [2], supporting investigation of CAS 85030-12-2 as a candidate with potentially differentiated activity against both human and agricultural pathogens.

Mannich base benzisothiazolinone ESKAPE pathogens antibacterial SAR

Optimal Application Scenarios Based on Quantitative Evidence


Anti-Mycobacterial Preservative for Metalworking Fluids

The demonstrated anti-Mycobacterium avium activity of N-(2-hydroxyethyl)-benzisothiazolone derivatives (MIC 2–8 µg/mL for thione esters) [1] supports the evaluation of CAS 85030-12-2 as a preservative candidate in metalworking fluids, cooling towers, and industrial water systems where mycobacterial contamination poses operational and occupational health risks. Unlike unsubstituted BIT—which shows limited anti-mycobacterial data—or BBIT—which is primarily fungicidal—the N-(2-hydroxyethyl) substitution pattern may confer a differentiated anti-mycobacterial profile valuable for niche industrial biocide applications.

Antimicrobial Lead Discovery for Pharma and Agrochemicals

The Mannich-base benzisothiazolinone class, of which CAS 85030-12-2 is a member, has demonstrated MIC values of 1–10 mg/L against S. aureus, C. albicans, and crop pathogenic fungi [1]. Furthermore, optimized benzisothiazolone derivatives have achieved MIC50 values as low as 0.4 µg/mL against MRSA [2]. CAS 85030-12-2 should be prioritized in antimicrobial screening cascades targeting ESKAPE pathogens, dermatophytes, and agricultural fungal diseases as a scaffold with established SAR tractability and synthetic accessibility via one-pot Mannich chemistry.

Non-Halogenated Preservative for Personal Care Products

The absence of genotoxicity in N-(2-hydroxyethyl)-benzisothiazolthione carbamic esters [1] and the non-halogenated structure of CAS 85030-12-2 (no chlorine or bromine substituents) position this compound as a candidate for preservative applications where regulatory restrictions on CMIT/MIT (skin sensitization, H317) or formaldehyde-releasing agents (carcinogenicity concerns) constrain formulation options [2]. Pending full toxicological evaluation, CAS 85030-12-2 may serve as a drop-in preservative screening candidate for rinse-off and leave-on personal care products, water-based adhesives, and household cleaning formulations.

Thermally Stable Can Preservative for Coatings and Polymer Emulsions

The thermal stability trend for N-substituted benzisothiazolinones indicates that CAS 85030-12-2 likely withstands processing temperatures between 220 and 280 °C, exceeding the ~200 °C stability limit of unsubstituted BIT [1]. This makes it a candidate for in-can preservation of water-based paints, polymer emulsions, and adhesives that undergo hot-fill operations or high-shear mixing with significant adiabatic heating. Its predicted intermediate polarity (conferred by the hydroxyl and tertiary amine groups) may also improve compatibility with aqueous-organic hybrid formulations compared to highly lipophilic BBIT or OBIT.

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